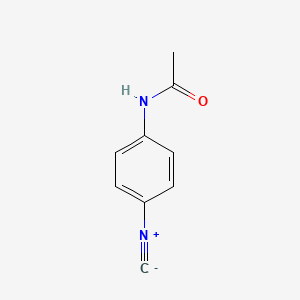
N-(4-isocyanophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isocyanophenyl)acetamide is a chemical compound that belongs to the class of isocyanides Isocyanides are known for their unique structure, where the nitrogen atom is triple-bonded to a carbon atom, which is then bonded to another carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isocyanophenyl)acetamide typically involves the reaction of 4-isocyanophenylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-isocyanophenylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-isocyanophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanide group to an amine group.
Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-(4-aminophenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-isocyanophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocycles.
Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-isocyanophenyl)acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound covalently modifies essential metabolic enzymes in bacteria, leading to the inhibition of their function . This disruption of metabolic pathways ultimately results in the death of the bacterial cells.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-aminophenyl)acetamide: Similar structure but with an amine group instead of an isocyanide group.
N-(4-cyanophenyl)acetamide: Contains a cyano group instead of an isocyanide group.
Uniqueness
N-(4-isocyanophenyl)acetamide is unique due to its isocyanide functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
N-(4-isocyanophenyl)acetamide |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-8(10-2)4-6-9/h3-6H,1H3,(H,11,12) |
Clave InChI |
PQRKCCOFKFQDAP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





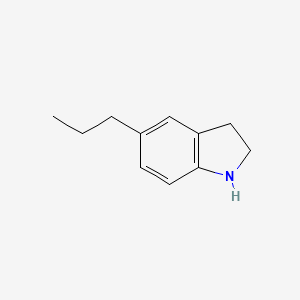
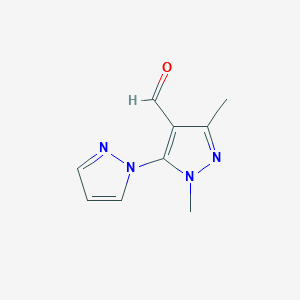
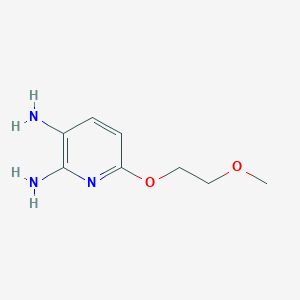

![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)
![3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid](/img/structure/B13070046.png)
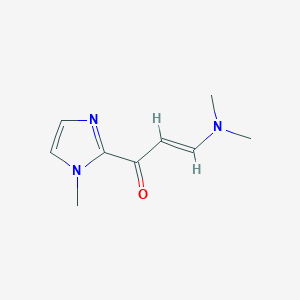


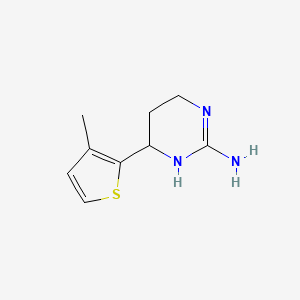
![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
